molecular formula C10H13ClN2O2 B6607478 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride CAS No. 2839157-37-6

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride

Cat. No.: B6607478
CAS No.: 2839157-37-6
M. Wt: 228.67 g/mol
InChI Key: BTPJSNRRCAOUDT-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a nitro group, a methyl group, and an amine group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by a condensation reaction with prop-2-en-1-amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-methyl-3-aminophenyl)prop-2-en-1-amine hydrochloride.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
  • 2-(4-methylphenyl)prop-2-en-1-amine hydrochloride
  • 2-(3-nitrophenyl)prop-2-en-1-amine hydrochloride

Uniqueness

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride, a compound featuring a propene backbone and a nitrophenyl moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3-nitroaniline with appropriate aldehydes or ketones under basic conditions. The resulting compound can be purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Similar Compounds

CompoundMIC (μg/mL)Target Organism
Pyrrole benzamide derivative3.12S. aureus
Nitro-substituted phenyl amines0.25E. coli
4-nitrophenyl derivatives10Pseudomonas aeruginosa

These findings suggest that the nitro group in the phenyl ring enhances the antibacterial activity through electron-withdrawing effects, which may stabilize the active form of the compound .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives have been tested against HeLa cells, showing IC50 values ranging from 7.93 to 20 μM, indicating moderate cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Podophyllotoxin derivativeHeLa7.93
Nitrophenyl derivativeK5626.42
Phenylpropene derivativeK562/A026.89

These results highlight the potential of this compound in cancer therapy, particularly due to its ability to inhibit cell proliferation in tumor cells .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies suggest that compounds with similar structures may inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Case Study on Antibacterial Efficacy : A study evaluating various nitro-substituted phenyl compounds reported significant antibacterial activity against resistant strains of S. aureus, indicating a promising avenue for developing new antibiotics .
  • Case Study on Anticancer Properties : Research focused on podophyllotoxin derivatives highlighted their effectiveness against leukemia cell lines, suggesting that similar compounds could be effective in treating hematological malignancies .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-7-3-4-9(8(2)6-11)5-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJSNRRCAOUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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